molecular formula C14H16N4O3 B5314843 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B5314843
M. Wt: 288.30 g/mol
InChI Key: ZEXQVJWFSDFLEP-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Nitration of Imidazole: The starting material, imidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated imidazole is then alkylated with 2-methyl-1-bromoethane to introduce the 2-methyl group.

    Acylation: The resulting compound is acylated with 2-phenylethylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, alternative solvents, and more efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving imidazole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where imidazole derivatives have shown efficacy.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring may participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antibiotic and antiprotozoal medication.

    Tinidazole: Similar to metronidazole, used to treat infections caused by protozoa and anaerobic bacteria.

    Ornidazole: Another nitroimidazole with similar applications in treating infections.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide may have unique properties due to the presence of the phenylethyl group, which could influence its biological activity and pharmacokinetic properties compared to other nitroimidazole derivatives.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-11-16-9-14(18(20)21)17(11)10-13(19)15-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXQVJWFSDFLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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